![molecular formula C19H23ClN2O4S B3976172 2-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3976172.png)
2-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide
Overview
Description
2-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide, commonly known as N-(4-chlorophenyl)-5-(diethylamino)-2-(methoxyphenyl)-acetamide or CDM-1, is a novel organic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
CDM-1 exerts its biological effects by interacting with specific molecular targets in cells. In neurons, CDM-1 binds to the voltage-gated sodium channels and inhibits their activity, leading to a decrease in the generation and propagation of action potentials. In cancer cells, CDM-1 targets the mitochondrial respiratory chain complex III and induces the production of reactive oxygen species, leading to apoptosis. In myocardial cells, CDM-1 reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
CDM-1 has been shown to have various biochemical and physiological effects on cells and tissues. In neurons, CDM-1 reduces the excitability of neurons and inhibits the release of neurotransmitters. In cancer cells, CDM-1 induces apoptosis and inhibits cell proliferation. In myocardial cells, CDM-1 protects against ischemia-reperfusion injury and reduces infarct size.
Advantages and Limitations for Lab Experiments
CDM-1 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, CDM-1 also has some limitations, including its relatively high cost, limited solubility, and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of CDM-1. In neuroscience, CDM-1 could be further studied for its potential applications in the treatment of epilepsy, chronic pain, and other neurological disorders. In cancer research, CDM-1 could be further studied for its potential applications in combination therapy with other anticancer agents. In cardiovascular research, CDM-1 could be further studied for its potential applications in the treatment of heart failure and other cardiovascular diseases. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of CDM-1 at different concentrations and in different cell types.
Scientific Research Applications
CDM-1 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, CDM-1 has been shown to inhibit the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. In cancer research, CDM-1 has been shown to induce apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex III. In cardiovascular research, CDM-1 has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-4-22(5-2)27(24,25)16-10-11-18(26-3)17(13-16)21-19(23)12-14-6-8-15(20)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVZYXBQQLADTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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